molecular formula C20H22ClN B606883 シクロベンザプリン塩酸塩 CAS No. 6202-23-9

シクロベンザプリン塩酸塩

カタログ番号: B606883
CAS番号: 6202-23-9
分子量: 311.8 g/mol
InChIキー: VXEAYBOGHINOKW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Cyclobenzaprine hydrochloride has a wide range of scientific research applications:

準備方法

Synthetic Routes and Reaction Conditions: The preparation of cyclobenzaprine hydrochloride involves the formation of radical anions through an electrochemical method, which ignites the reaction . This method is advantageous due to its high yield, high purity, and simplicity in operation. The reaction conditions are less harsh compared to traditional methods, making it suitable for industrial production .

Industrial Production Methods: The industrial production of cyclobenzaprine hydrochloride involves the use of easily accessible raw materials and energy-efficient processes. The electrochemical method mentioned above is particularly suitable for large-scale production due to its high efficiency and cost-effectiveness .

化学反応の分析

反応の種類: シクロベンザプリン塩酸塩は、以下を含むさまざまな化学反応を起こします。

    酸化: この反応は、酸素の添加または水素の除去を伴います。

    還元: この反応は、水素の添加または酸素の除去を伴います。

    置換: この反応は、ある原子または原子群を別の原子または原子群で置き換えることを伴います。

一般的な試薬と条件: これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、置換反応のためのさまざまな求核剤などがあります .

主な生成物: これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。 例えば、酸化によってヒドロキシル化誘導体が生成される場合があり、還元によって脱水素化された化合物が生成される場合があります .

4. 科学研究への応用

シクロベンザプリン塩酸塩は、さまざまな科学研究への応用があります。

生物活性

Cyclobenzaprine hydrochloride is a skeletal muscle relaxant commonly prescribed for the relief of muscle spasms associated with acute musculoskeletal conditions. Its biological activity primarily involves central nervous system (CNS) mechanisms rather than direct effects on skeletal muscle. This article explores the pharmacodynamics, pharmacokinetics, clinical efficacy, and safety profile of cyclobenzaprine, supported by data tables and research findings.

Cyclobenzaprine's mechanism of action is not fully elucidated but is believed to involve several CNS pathways:

  • Supraspinal Effects : Cyclobenzaprine acts primarily at the brainstem, particularly within the locus coeruleus, which modulates motor neuron activity. This results in decreased efferent alpha and gamma motor neuron activity, leading to muscle relaxation .
  • Serotonergic Pathways : Recent studies suggest that cyclobenzaprine may inhibit descending serotonergic pathways in the spinal cord via 5-HT2 receptor interaction, contributing to its muscle relaxant effects .
  • Electromyography Findings : Clinical studies have shown that cyclobenzaprine reduces myoelectric activity in muscles during spasms, indicating its role in modulating neuromuscular transmission rather than directly affecting muscle fibers .

Pharmacokinetics

The pharmacokinetic profile of cyclobenzaprine includes:

  • Bioavailability : Approximately 55% when administered orally .
  • Protein Binding : Around 93% of cyclobenzaprine is bound to plasma proteins, predominantly human serum albumin .
  • Metabolism : Cyclobenzaprine is extensively metabolized in the liver via CYP3A4 and CYP1A2 pathways, yielding active metabolites such as norcyclobenzaprine .
  • Half-Life : The elimination half-life ranges from 8 to 37 hours, with an average of about 18 hours .

Table 1: Pharmacokinetic Parameters of Cyclobenzaprine

ParameterValue
Oral Bioavailability~55%
Protein Binding~93%
Primary Metabolizing EnzymesCYP3A4, CYP1A2
Elimination Half-Life8 - 37 hours (avg. 18)
Clearance0.7 L/min

Clinical Efficacy

Cyclobenzaprine has been evaluated in various clinical settings for its effectiveness in treating muscle spasms and pain:

  • Meta-Analysis Findings : A meta-analysis indicated that patients receiving cyclobenzaprine were nearly five times more likely to report symptom improvement compared to those on placebo (odds ratio: 4.7) within two weeks of treatment . The effect size for pain relief was modest (0.38 to 0.58) across multiple domains including local pain and range of motion.

Table 2: Clinical Outcomes from Meta-Analysis

OutcomeCyclobenzaprine GroupPlacebo GroupOdds Ratio (95% CI)
Symptom Improvement by Day 14SignificantLess4.7 (2.7 - 8.1)
Local Pain ReductionImprovedMinimal
Range of MotionEnhancedMinimal

Safety Profile

While effective, cyclobenzaprine is associated with several adverse effects:

  • Common Side Effects : Drowsiness, dry mouth, dizziness, and fatigue are frequently reported . In a study comparing low-dose cyclobenzaprine with placebo, side effects were more prevalent in the treatment group.

Table 3: Adverse Effects Reported

Adverse EffectCyclobenzaprine (%)Placebo (%)
Drowsiness3817
Dry Mouth336
DizzinessNot specifiedNot specified

Case Studies and Research Findings

Several case studies have highlighted the efficacy of cyclobenzaprine in specific populations:

  • Fibromyalgia Treatment : In patients with fibromyalgia, cyclobenzaprine has shown significant reductions in pain scores and improvements in quality of life metrics compared to placebo .
  • Chronic Back Pain : A controlled trial demonstrated that cyclobenzaprine effectively reduced symptoms associated with chronic back pain over a treatment period of two weeks, with notable improvements observed within the first few days .

特性

IUPAC Name

N,N-dimethyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N.ClH/c1-21(2)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20;/h3-6,8-14H,7,15H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXEAYBOGHINOKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

303-53-7 (Parent)
Record name Cyclobenzaprine hydrochloride [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006202239
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID2045105
Record name Cyclobenzaprine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2045105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6202-23-9
Record name Cyclobenzaprine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6202-23-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclobenzaprine hydrochloride [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006202239
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclobenzaprine hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758414
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclobenzaprine hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=173379
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclobenzaprine hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169900
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclobenzaprine hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78206
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclobenzaprine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2045105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(5H-dibenzo[a,d]cyclohepten-5-ylidene)propyl(dimethyl)ammonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.696
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CYCLOBENZAPRINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0VE05JYS2P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: What are the downstream effects of Cyclobenzaprine hydrochloride on muscle activity?

A1: Cyclobenzaprine hydrochloride is believed to relieve muscle spasm through a central action, although its specific mode of action remains unclear. Studies suggest it might work by reducing tonic somatic motor activity, possibly by blocking nerve impulses sent to muscles []. While it exhibits some properties of tricyclic antidepressants due to its structural similarity, it's not recognized as an effective antidepressant.

Q2: What is the molecular formula and weight of Cyclobenzaprine hydrochloride?

A2: The molecular formula of Cyclobenzaprine hydrochloride is C20H21N•HCl, and its molecular weight is 311.86 g/mol [].

Q3: Is there any spectroscopic data available for Cyclobenzaprine hydrochloride?

A3: Yes, several studies utilize spectroscopic techniques to characterize Cyclobenzaprine hydrochloride and its interactions. For instance, researchers have employed UV-spectrophotometry to develop analytical methods for quantifying Cyclobenzaprine hydrochloride in pharmaceutical formulations [, , ]. Additionally, FTIR spectroscopy has been used to investigate potential interactions between Cyclobenzaprine hydrochloride and excipients in drug formulations [].

Q4: How does Cyclobenzaprine hydrochloride perform under various storage conditions?

A4: Studies have investigated the stability of Cyclobenzaprine hydrochloride under different conditions. For example, one study evaluated its stability in a semi-topical formulation and identified various degradation products using a validated reversed-phase liquid chromatographic method []. Another study focused on developing a stability-indicating potentiometric method for determining Cyclobenzaprine hydrochloride using carbon paste ion-selective electrodes [].

Q5: Are there any known compatibility issues with common pharmaceutical excipients?

A5: Yes, research has shown that Cyclobenzaprine hydrochloride can interact with certain pharmaceutical excipients. A study utilizing HPLC, DSC, FTIR, and UV-DRS techniques revealed interactions between Cyclobenzaprine hydrochloride and several commonly used excipients, highlighting the importance of careful excipient selection during formulation development [].

Q6: What are the challenges associated with formulating Cyclobenzaprine hydrochloride?

A6: Cyclobenzaprine hydrochloride's high water solubility poses formulation challenges, particularly for developing sustained-release formulations. Researchers have explored various approaches to overcome this, including using wax matrix systems with Compritol and Hydrogenated vegetable oil [], incorporating polyethylene oxide (PEO) as a water-swellable polymer in osmotic delivery systems [, ], and developing extended-release pellets using various polymers like HPMC and ethylcellulose [, , , ].

Q7: Which analytical methods are commonly employed to quantify Cyclobenzaprine hydrochloride?

A7: Several analytical techniques are utilized to determine Cyclobenzaprine hydrochloride concentration, including:

    Q8: How is the quality of Cyclobenzaprine hydrochloride ensured during manufacturing?

    A8: Quality control and assurance measures are crucial during the development, manufacturing, and distribution of Cyclobenzaprine hydrochloride to guarantee its consistency, safety, and efficacy. These measures typically involve:

      Q9: How is Cyclobenzaprine hydrochloride absorbed and distributed in the body?

      A9: Cyclobenzaprine hydrochloride is well-absorbed following oral administration, but it undergoes extensive first-pass metabolism, which contributes to its relatively low bioavailability. Studies in healthy volunteers demonstrated that urinary excretion of total Cyclobenzaprine (unchanged drug and metabolites) was higher after oral administration compared to parenteral routes (intramuscular and intravenous), suggesting route-dependent biotransformation [].

      Q10: What is the elimination half-life of Cyclobenzaprine hydrochloride?

      A10: Cyclobenzaprine hydrochloride has a relatively short elimination half-life, ranging from 8 to 37 hours, and is primarily metabolized in the liver [].

      試験管内研究製品の免責事項と情報

      BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。